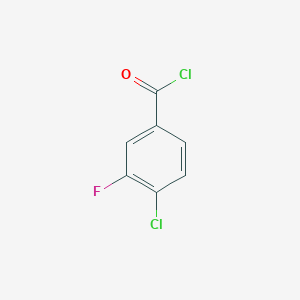

4-Chloro-3-fluorobenzoyl chloride

Description

Contextualization within Halogenated Benzoyl Chlorides

Halogenated benzoyl chlorides are a class of organic compounds characterized by a benzoyl chloride core substituted with one or more halogen atoms on the benzene (B151609) ring. google.com These compounds are important intermediates in organic chemistry. google.com The nature and position of the halogen substituents significantly influence the reactivity of the acyl chloride group and the aromatic ring itself. For instance, the presence of electron-withdrawing groups like halogens can enhance the electrophilicity of the carbonyl carbon, making the compound a more reactive acylating agent.

4-Chloro-3-fluorobenzoyl chloride is a specific example of a di-halogenated benzoyl chloride. It is structurally related to other halogenated benzoyl chlorides such as 4-chlorobenzoyl chloride, 4-fluorobenzoyl chloride, and 3-chlorobenzoyl chloride. anshulchemicals.comchemicalbook.comgoogle.com The combination of both a chlorine and a fluorine atom at the 4- and 3-positions, respectively, imparts a unique set of properties and reactivity patterns compared to its mono-halogenated or differently substituted counterparts. chemimpex.com For example, the substitution pattern can influence the regioselectivity of subsequent reactions on the aromatic ring.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃Cl₂FO |

| Molecular Weight | 193.00 g/mol |

| InChI | InChI=1S/C7H3Cl2FO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H |

| InChIKey | DLZUHSFUBZTBQZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)Cl)F)Cl |

Data sourced from PubChemLite and BLD Pharm. uni.luuni.lubldpharm.com

Significance in Pharmaceutical and Agrochemical Synthesis

The unique structural features of this compound make it a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical products. google.comchemimpex.comgoogle.com Its derivatives are important precursors for the manufacture of these biologically active compounds. google.comgoogle.com The presence of the chloro and fluoro substituents can enhance the biological activity and pharmacokinetic properties of the final products.

In the pharmaceutical industry, this compound serves as a key building block in the development of new therapeutic agents. chemimpex.com For instance, it is used in the synthesis of anti-cancer and anti-inflammatory drugs. chemimpex.com In the agrochemical sector, this compound is instrumental in the production of modern pesticides, including herbicides and fungicides, which are designed to improve crop protection and yield. chemimpex.com

A known process for the preparation of 3-chloro-4-fluorobenzoyl chloride involves the reaction of 4-fluorobenzaldehyde (B137897) with a chlorinating agent to form 4-fluorobenzoyl chloride, which is then further reacted with a chlorinating agent in the presence of a catalyst. google.com

Role as a Versatile Acylating Agent

The primary role of this compound in organic synthesis is that of a versatile acylating agent. chemimpex.com The acyl chloride functional group is highly reactive and readily participates in nucleophilic acyl substitution reactions. This allows for the introduction of the 4-chloro-3-fluorobenzoyl moiety into a wide range of molecules. chemimpex.com

It can react with various nucleophiles, including alcohols to form esters, and amines to form amides. These reactions are fundamental in the construction of more complex molecular architectures. The reactivity of the acyl chloride is modulated by the electronic effects of the halogen substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms increases the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack. This heightened reactivity makes it a valuable tool for synthetic chemists.

Overview of Research Trajectories

Current and past research involving this compound has focused on several key areas. A significant portion of research is dedicated to its application in the synthesis of novel pharmaceutical and agrochemical compounds. google.comchemimpex.comgoogle.com Researchers are continually exploring new derivatives of this compound to discover molecules with enhanced biological activity.

Another area of investigation involves the optimization of its synthesis. google.com Developing more efficient, cost-effective, and environmentally friendly methods for the production of this compound is of significant industrial importance. This includes research into novel catalysts and reaction conditions. google.com A market analysis report indicates a focus on the global and Chinese markets for this compound, suggesting its importance in these regions and pointing towards ongoing development trends in its production and application. prof-research.com Furthermore, research extends to its use in material science for the production of specialty polymers and resins with improved thermal and chemical resistance. chemimpex.com

Properties

IUPAC Name |

4-chloro-3-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMGUKOEVZJUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397601 | |

| Record name | 4-Chloro-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177787-25-6 | |

| Record name | 4-Chloro-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 3 Fluorobenzoyl Chloride

Established Synthetic Routes

The synthesis of 4-chloro-3-fluorobenzoyl chloride can be achieved through several distinct chemical pathways. These routes often begin with simpler, commercially available precursors and involve multiple transformation steps to arrive at the desired product. The choice of a particular synthetic strategy may depend on factors such as the availability of starting materials, desired yield and purity, and scalability.

Multi-step Synthesis from Ortho-Chlorofluorobenzene

One documented pathway to this compound begins with ortho-chlorofluorobenzene. google.comgoogle.com This multi-stage process involves the sequential introduction and modification of functional groups on the aromatic ring.

The synthesis proceeds through the following key steps:

Friedel-Crafts Acetylation : Ortho-chlorofluorobenzene is first reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). google.comgoogle.com This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene (B151609) ring, yielding 3-chloro-4-fluoroacetophenone. The reaction is often carried out in a solvent such as carbon disulfide or methylene (B1212753) chloride. google.com This initial step has been reported to achieve a yield of approximately 80%. google.comgoogle.com

Haloform Reaction : The resulting 3-chloro-4-fluoroacetophenone undergoes oxidation, commonly via a haloform reaction with an aqueous solution of sodium hypobromite. This step converts the acetyl group into a carboxylic acid. The aqueous phase is treated with sodium hydrogensulfite and then acidified to precipitate the product, 3-chloro-4-fluorobenzoic acid. google.com This conversion has a reported yield of 74%. google.comgoogle.com

Acyl Chloride Formation : In the final step, the 3-chloro-4-fluorobenzoic acid is converted to the target acyl chloride, this compound. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a small amount of a catalyst like pyridine (B92270). google.comgoogle.com

While this route is effective, it has been noted for its multiple stages and the use of large quantities of aluminum chloride in the initial step. google.com

Chlorination of 4-Fluorobenzaldehyde (B137897) and Subsequent Chlorination

A more direct process involves a two-step chlorination sequence starting from 4-fluorobenzaldehyde. google.comgoogle.com This method first converts the aldehyde to an acyl chloride, which is then selectively chlorinated on the aromatic ring.

Formation of 4-Fluorobenzoyl Chloride : 4-Fluorobenzaldehyde is reacted with a chlorinating agent, such as chlorine (Cl₂) or thionyl chloride (SOCl₂), to form 4-fluorobenzoyl chloride. google.comorgsyn.org This step is conducted in the presence of a free-radical initiator. google.comgoogle.com

Ring Chlorination : The intermediate, 4-fluorobenzoyl chloride, is then reacted with a chlorinating agent in the presence of a chlorination catalyst to yield 3-chloro-4-fluorobenzoyl chloride. google.comgoogle.com The intermediate 4-fluorobenzoyl chloride may be isolated, for instance by distillation, before proceeding to the second step, or it can be processed directly. google.comgoogle.com

The initial conversion of an aldehyde like 4-fluorobenzaldehyde to its corresponding benzoyl chloride using agents like diatomic chlorine proceeds via a free-radical chain mechanism. wikipedia.orgyoutube.com This type of reaction is typically initiated by an external energy source, such as UV light or heat. wikipedia.orglibretexts.org The mechanism consists of three primary stages:

Initiation : The process begins with the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This step requires energy input. libretexts.orgyoutube.com

Propagation : This stage consists of a two-step cycle that generates the product and regenerates a radical to continue the chain.

A chlorine radical abstracts a hydrogen atom from the aldehyde group of 4-fluorobenzaldehyde, forming hydrogen chloride (HCl) and a 4-fluorobenzoyl radical. youtube.com

The newly formed 4-fluorobenzoyl radical then abstracts a chlorine atom from another molecule of Cl₂, yielding the product, 4-fluorobenzoyl chloride, and a new chlorine radical which can then participate in another propagation cycle. youtube.comyoutube.com

Termination : The chain reaction eventually ceases when two radicals combine to form a stable, non-radical molecule. This can occur through the combination of two chlorine radicals, a chlorine radical and a 4-fluorobenzoyl radical, or two 4-fluorobenzoyl radicals. wikipedia.org

The presence of radical traps, such as oxygen, can inhibit or slow down this reaction. wikipedia.org

The second step, the chlorination of the 4-fluorobenzoyl chloride intermediate, is an electrophilic aromatic substitution reaction that requires a catalyst to activate the chlorine molecule and direct the substitution to the correct position on the benzene ring. Lewis acids are commonly employed for this purpose. google.com

Iron(III) chloride (FeCl₃) is a frequently used catalyst for such chlorination reactions. google.com It polarizes the Cl-Cl bond, creating a stronger electrophile (Cl⁺) that can then attack the electron-rich aromatic ring. The acyl chloride group is a deactivating, meta-directing group. However, the fluorine atom is an activating, ortho-, para-directing group. The regioselectivity of the chlorination is determined by the combined electronic effects of these substituents, leading to the formation of 3-chloro-4-fluorobenzoyl chloride.

Composite catalyst systems, such as a mixture of iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂), have also been utilized in related syntheses, for instance, in the hydrolysis of 4-fluorotrichlorotoluene to produce 4-fluorobenzoyl chloride, where the catalyst was shown to improve the reaction yield. google.com

For the initial radical chlorination of the aldehyde, temperatures are often elevated to facilitate radical formation. google.com For the subsequent electrophilic aromatic chlorination, the molar ratio of 4-fluorobenzoyl chloride to the chlorinating agent is typically controlled, often in the range of 1:(0.2 to 1.5). google.com

Formation from 3-Chloro-4-fluorobenzoic Acid Precursors

A straightforward and common method for preparing this compound is the direct conversion of its corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid. google.comsigmaaldrich.com This reaction is a standard procedure in organic synthesis for producing acyl chlorides.

The most frequently used reagent for this transformation is thionyl chloride (SOCl₂). google.comgoogle.com The reaction involves heating the 3-chloro-4-fluorobenzoic acid with an excess of thionyl chloride. A catalytic amount of a base, such as pyridine or N,N-dimethylformamide (DMF), is often added to accelerate the reaction. google.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The final product, this compound, can then be purified by distillation under reduced pressure. google.comgoogle.com

Compound Reference Table

Novel and Green Synthesis Approaches of this compound

The development of novel and environmentally conscious synthetic routes for key chemical intermediates like this compound is a significant focus in modern chemistry. These efforts aim to reduce the environmental impact of chemical manufacturing by utilizing greener solvents and catalysts, and by employing innovative technologies such as microwave-assisted synthesis and flow chemistry.

Exploration of Environmentally Benign Solvents and Catalysts

The traditional synthesis of acyl chlorides often involves the use of chlorinated solvents and stoichiometric amounts of chlorinating agents, which can be hazardous and environmentally damaging. Research into greener alternatives is ongoing, exploring the use of more benign solvents and catalytic systems to improve the sustainability of these processes.

Environmentally Benign Solvents:

The choice of solvent can significantly impact the environmental footprint of a chemical reaction. For the synthesis of benzoyl chlorides, including this compound, a shift away from conventional chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) is being investigated. While specific studies on this compound are limited, general research in benzoyl chloride synthesis points towards the exploration of greener alternatives. Ionic liquids, for instance, have been explored as recyclable and non-volatile reaction media for various acylation reactions. nih.govrsc.orgacs.org Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, make them promising candidates for developing cleaner synthetic protocols. nih.govrsc.org Another approach involves the use of solvent-free conditions, particularly in mechanochemical methods, which can significantly reduce waste. researchgate.net

Table 1: Comparison of Conventional and Greener Solvents for Acyl Chloride Synthesis

| Solvent Type | Examples | Advantages | Disadvantages | Relevance to this compound Synthesis |

| Conventional | Dichloromethane, Chloroform, Carbon tetrachloride | High solubility of reactants, well-established procedures. | Toxic, volatile, environmentally persistent. | Historically used but less desirable for green synthesis. |

| Greener | Ionic Liquids (e.g., [Bmim]PF6), Polyethylene Glycol (PEG) | Low volatility, recyclability, potential for improved reaction rates. nih.govrsc.orgresearchgate.net | Higher initial cost, potential for product separation challenges. | Potential for developing more sustainable synthetic routes. |

| Solvent-Free | Mechanochemistry (Ball-milling) | Eliminates solvent waste, can lead to faster reactions. researchgate.net | Scalability can be a challenge, requires specialized equipment. | A promising area for future research to minimize environmental impact. |

Catalysts:

The move towards catalytic processes is a cornerstone of green chemistry. In the context of this compound synthesis from its corresponding carboxylic acid, the use of catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. For instance, the conversion of carboxylic acids to acyl chlorides is often facilitated by a catalytic amount of N,N-dimethylformamide (DMF) when using thionyl chloride or oxalyl chloride. prepchem.comgoogle.comorgsyn.org

Furthermore, the development of solid-supported or recyclable catalysts is a key area of research. While specific examples for this compound are not extensively documented, the principles of using recyclable Lewis acid catalysts or developing catalytic systems that avoid the use of hazardous reagents are applicable. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. While specific documented examples for the microwave-assisted synthesis of this compound are not prevalent in the available literature, the application of this technology to similar transformations is well-established. For instance, microwave heating has been employed to enhance the kinetics of reactions involving related benzoyl chlorides, reducing reaction times from hours to minutes. rsc.org

Table 2: Potential Advantages of Microwave-Assisted Synthesis for this compound

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Efficiency | Lower | Higher (due to direct heating) |

| Yield | Variable | Potentially Higher |

| By-product Formation | Can be significant | Often reduced |

| Process Control | Slower response to temperature changes | Rapid and precise temperature control |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, particularly in terms of safety, scalability, and process control. nih.govgoflow.at In a flow system, reactants are continuously pumped through a reactor, where they mix and react. The small reactor volume enhances heat and mass transfer, allowing for better control over reaction conditions and minimizing the risks associated with highly reactive or hazardous intermediates. nih.gov

The synthesis of acyl chlorides, which can involve exothermic reactions and the use of corrosive reagents, is particularly well-suited for flow chemistry. acs.orgresearchgate.net The in-situ generation and immediate consumption of reactive intermediates can be safely managed in a continuous flow setup. While specific flow chemistry applications for the synthesis of this compound are not widely reported, the general principles are highly applicable. For example, the reaction of 4-chloro-3-fluorobenzoic acid with a chlorinating agent could be performed in a flow reactor, allowing for precise temperature control and rapid mixing, which could lead to improved yields and selectivity. researchgate.net

A recent study demonstrated the flow synthesis of various acyl chlorides using phosgene (B1210022) generated in-situ from chloroform, highlighting the potential for safer handling of hazardous reagents in continuous systems. acs.org This approach could be adapted for the synthesis of this compound.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of a synthetic method are critical factors in determining its industrial viability. This section analyzes these aspects for the synthesis of this compound, considering yield, purity, and the formation of by-products.

Yield and Purity Considerations

The yield and purity of this compound are highly dependent on the chosen synthetic route and the reaction conditions. The traditional method of reacting 4-chloro-3-fluorobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride can provide good yields, often exceeding 80%. prepchem.comorgsyn.org

Table 3: Factors Influencing Yield and Purity in this compound Synthesis

| Factor | Impact on Yield | Impact on Purity | Mitigation Strategies |

| Choice of Chlorinating Agent | Thionyl chloride and oxalyl chloride generally provide high yields. vaia.comatamanchemicals.comsciencemadness.org | Excess reagent can contaminate the product. | Use of stoichiometric or slight excess of reagent, followed by purification. |

| Reaction Temperature | Can affect reaction rate and completeness. | Higher temperatures may promote side reactions and decrease purity. | Optimization of reaction temperature for each specific method. |

| Purity of Starting Materials | Impurities in the starting acid will be carried through or react to form by-products. | Directly impacts final product purity. | Use of high-purity 4-chloro-3-fluorobenzoic acid. |

| Purification Method | Distillation is a common and effective method for purifying benzoyl chlorides. google.comlookchem.com | Incomplete purification will result in lower purity. | Fractional distillation under reduced pressure to separate the product from by-products and unreacted starting materials. |

Purification of the final product is crucial to achieve high purity. Distillation under reduced pressure is the most common method for purifying benzoyl chlorides, as it allows for the removal of less volatile impurities and any remaining chlorinating agent. google.comlookchem.com

By-product Formation and Mitigation Strategies

Several by-products can be formed during the synthesis of this compound. The nature and quantity of these by-products depend on the specific reagents and reaction conditions employed.

One common by-product is the corresponding acid anhydride, which can form from the reaction of the acyl chloride with unreacted carboxylic acid. youtube.com The use of an excess of the chlorinating agent can help to minimize the formation of the anhydride.

When using thionyl chloride, the by-products are sulfur dioxide (SO2) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture. vaia.com This is a significant advantage of using thionyl chloride over other chlorinating agents like phosphorus pentachloride (PCl5), which produces solid phosphorus oxychloride (POCl3) as a by-product, making purification more complex.

In syntheses starting from substituted toluenes, over-chlorination of the aromatic ring can be a significant issue, leading to a mixture of chlorinated isomers that are difficult to separate. Starting from 4-chloro-3-fluorobenzoic acid generally provides better control over the final product's regiochemistry.

Table 4: Common By-products and Mitigation Strategies

| By-product | Formation Pathway | Mitigation Strategy |

| 4-Chloro-3-fluorobenzoic acid anhydride | Reaction of this compound with unreacted 4-chloro-3-fluorobenzoic acid. youtube.com | Use of a slight excess of the chlorinating agent. |

| Sulfur Dioxide (SO2) and Hydrogen Chloride (HCl) | Formed when using thionyl chloride as the chlorinating agent. vaia.com | These are gaseous by-products and are easily removed from the reaction mixture. |

| Phosphorus Oxychloride (POCl3) | Formed when using phosphorus pentachloride as the chlorinating agent. | Can be removed by distillation, but adds complexity to the purification process. |

| Chlorinated Isomers | Can form if the synthesis starts from a less substituted precursor and involves chlorination of the aromatic ring. | Starting with 4-chloro-3-fluorobenzoic acid provides better regiochemical control. |

Careful control of reaction conditions, appropriate choice of reagents, and effective purification techniques are all essential for minimizing by-product formation and obtaining high-purity this compound.

Atom Economy and Sustainability Metrics

The principles of green chemistry are increasingly integral to modern chemical synthesis, guiding the development of processes that are more efficient, less hazardous, and environmentally benign. Atom economy is a fundamental metric in this paradigm, measuring the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. studymind.co.uksavemyexams.com A higher atom economy signifies a more sustainable process, as it indicates the generation of fewer waste byproducts. studymind.co.uk This section analyzes the atom economy of various synthetic pathways to this compound to evaluate their comparative sustainability.

Pathway 1: Electrophilic Chlorination of 4-Fluorobenzoyl Chloride

One documented method involves the direct chlorination of 4-fluorobenzoyl chloride. google.com In this electrophilic substitution reaction, a chlorine atom is introduced onto the aromatic ring.

Reaction: C₇H₄ClFO + Cl₂ → C₇H₃Cl₂FO + HCl

Reactants: 4-Fluorobenzoyl chloride, Chlorine

Desired Product: this compound

Byproduct: Hydrogen chloride

The molecular weight of the desired product, this compound, is 193.01 g/mol . scbt.com The sum of the molecular weights of the reactants (4-fluorobenzoyl chloride at 158.56 g/mol and chlorine at 70.90 g/mol ) is 229.46 g/mol . nih.govtcichemicals.com This pathway exhibits a relatively high atom economy, as the only byproduct is hydrogen chloride.

Pathway 2: Chlorination of 4-Chloro-3-fluorobenzoic Acid with Thionyl Chloride

A common and traditional method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂).

Reaction: C₇H₄ClFO₂ + SOCl₂ → C₇H₃Cl₂FO + SO₂ + HCl

Reactants: 4-Chloro-3-fluorobenzoic acid, Thionyl chloride

Desired Product: this compound

Byproducts: Sulfur dioxide, Hydrogen chloride

Pathway 3: Chlorination of 4-Chloro-3-fluorobenzoic Acid with Oxalyl Chloride

Another agent used for this type of transformation is oxalyl chloride ((COCl)₂), which often allows for milder reaction conditions.

Reaction: C₇H₄ClFO₂ + (COCl)₂ → C₇H₃Cl₂FO + CO + CO₂ + HCl

Reactants: 4-Chloro-3-fluorobenzoic acid, Oxalyl chloride

Desired Product: this compound

Byproducts: Carbon monoxide, Carbon dioxide, Hydrogen chloride

This pathway also produces multiple gaseous byproducts. The total mass of the reactants (4-chloro-3-fluorobenzoic acid at 174.55 g/mol and oxalyl chloride at 126.93 g/mol ) is 301.48 g/mol . The atom economy is comparable to the thionyl chloride method, with a significant portion of the initial reactant mass being converted into waste products.

Comparative Analysis of Atom Economy

The table below provides a quantitative comparison of the atom economy for the different synthetic pathways.

| Synthetic Pathway | Reactants | Molecular Weight of Desired Product (g/mol) | Total Molecular Weight of Reactants (g/mol) | Atom Economy (%) |

|---|---|---|---|---|

| Chlorination of 4-Fluorobenzoyl Chloride | 4-Fluorobenzoyl chloride, Chlorine | 193.01 | 229.46 | 84.11% |

| Chlorination of 4-Chloro-3-fluorobenzoic Acid with Thionyl Chloride | 4-Chloro-3-fluorobenzoic acid, Thionyl chloride | 193.01 | 293.52 | 65.76% |

| Chlorination of 4-Chloro-3-fluorobenzoic Acid with Oxalyl Chloride | 4-Chloro-3-fluorobenzoic acid, Oxalyl chloride | 193.01 | 301.48 | 64.02% |

From the analysis, the direct chlorination of 4-fluorobenzoyl chloride is the most atom-economical route. Addition reactions and certain substitution reactions tend to have higher atom economies than elimination or other substitution reactions that generate stoichiometric byproducts. savemyexams.comlibretexts.org The syntheses starting from 4-chloro-3-fluorobenzoic acid are less atom-efficient because a significant portion of the chlorinating agent's mass is converted into waste gases.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Acyl Substitution Reactions

4-Chloro-3-fluorobenzoyl chloride readily undergoes nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new derivative. The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The reaction of this compound with primary or secondary amines is a common method for the synthesis of amides. fishersci.it This reaction, often referred to as amidation, proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.ithud.ac.uk The choice of amine and reaction conditions can be tailored to produce a wide array of substituted amides. For instance, reactions with various amines in the bio-based solvent Cyrene™ have been shown to produce good yields of the corresponding amides. hud.ac.uk

A general procedure involves stirring the acid chloride with an amine and a base like triethylamine (B128534) in a suitable solvent. hud.ac.uk The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. hud.ac.uk

Table 1: Examples of Amide Synthesis from this compound Analogs

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Pyrrolidine | (3-fluorophenyl)(pyrrolidin-1-yl)methanone | 91 | rsc.org |

| Aniline (B41778) | 4-fluoro-N-phenylbenzamide | 91 | rsc.org |

| Benzylamine | N-benzyl-4-fluorobenzamide | 81 | rsc.org |

Data based on reactions with analogous fluorobenzoyl chlorides.

Esterification of this compound with alcohols provides a direct route to the corresponding esters. This reaction is another example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. chemguide.co.uk The process is typically carried out by heating the acyl chloride with an alcohol, often in the presence of an acid catalyst, though the high reactivity of the acyl chloride can sometimes render a catalyst unnecessary. chemguide.co.ukmasterorganicchemistry.com The reaction is vigorous, often producing the ester and hydrogen chloride gas. chemguide.co.uk

The general equation for this reaction is: C₇H₃ClFO(COCl) + R'OH → C₇H₃ClFO(COOR') + HCl

This method is advantageous for its efficiency and directness in forming the ester linkage. A variety of alcohols, including primary, secondary, and phenolic alcohols, can be used to generate a diverse library of esters. google.com

In a similar fashion to alcohols, thiols can react with this compound to form thioesters. The thiol, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction expands the synthetic utility of this compound, allowing for the introduction of sulfur-containing functional groups.

Friedel-Crafts Acylation Reactions

This compound is an effective acylating agent in Friedel-Crafts reactions, a fundamental method for forming carbon-carbon bonds with aromatic rings. google.com This reaction involves the electrophilic aromatic substitution of an aromatic compound with the acyl chloride, leading to the formation of a ketone.

A significant application of this compound in Friedel-Crafts acylation is the synthesis of substituted benzophenones. google.com Benzophenones are a class of compounds with various industrial and pharmaceutical applications. By reacting this compound with an aromatic substrate, such as a substituted benzene (B151609) derivative, in the presence of a suitable catalyst, a 4-chloro-3-fluorobenzophenone derivative can be synthesized. google.com The regioselectivity of the acylation is influenced by the nature of the substituents on the aromatic ring.

Friedel-Crafts acylation reactions are almost always catalyzed by a Lewis acid. google.com The catalyst's role is to activate the acyl chloride by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the aromatic ring.

Commonly used Lewis acid catalysts include:

Aluminum chloride (AlCl₃): A traditional and highly effective catalyst for Friedel-Crafts reactions. google.comscribd.com

Iron(III) chloride (FeCl₃): Another common Lewis acid catalyst. google.com

Copper triflate (Cu(OTf)₂): Has been shown to be an efficient catalyst for the benzoylation of aniline derivatives. researchgate.net

Other Metal Triflates: Y(OTf)₃, In(OTf)₃, La(OTf)₃, and others have also been investigated. researchgate.net

The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, in the synthesis of aminobenzophenones from aniline derivatives and 4-fluorobenzoyl chloride, copper triflate was found to have the greatest catalytic activity among several metal triflates tested. researchgate.net Research has also explored the use of ionic liquids as dual catalyst-solvents, which can offer advantages in terms of reaction conditions and catalyst recycling. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-fluoro-N-phenylbenzamide |

| (3-fluorophenyl)(pyrrolidin-1-yl)methanone |

| N-benzyl-4-fluorobenzamide |

| 4-chloro-3-fluorobenzophenone |

| Aluminum chloride |

| Aniline |

| Benzene |

| Benzylamine |

| Copper triflate |

| Cyrene™ |

| Hydrochloric acid |

| Iron(III) chloride |

| Pyrrolidine |

| Triethylamine |

| Indium(III) triflate |

| Lanthanum(III) triflate |

Regioselectivity and Substrate Scope in Acylation

This compound is a potent acylating agent, primarily utilized in Friedel-Crafts acylation reactions to introduce the 4-chloro-3-fluorobenzoyl moiety onto aromatic and heteroaromatic substrates. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the formation of a highly reactive acylium ion. sigmaaldrich.comlibretexts.org

The substrate scope for acylation using this compound includes a range of electron-rich aromatic compounds. However, the reaction is generally unsuccessful with strongly deactivated aromatic systems, such as nitrobenzene. libretexts.org Activated rings, like those of anilines, phenols, and their derivatives, are suitable substrates, although the functional groups often require protection prior to the Friedel-Crafts reaction to prevent side reactions with the Lewis acid catalyst. researchgate.net For instance, an efficient synthesis of aminobenzophenones involves the initial N-acylation of anilines, followed by a copper triflate-catalyzed intramolecular Friedel-Crafts benzoylation. researchgate.net

Regioselectivity in these reactions—the position at which the acyl group attaches to the substrate—is primarily dictated by the directing effects of the substituents on the aromatic substrate. The acyl group itself is deactivating, meaning that polysubstitution on the newly formed ketone product is generally avoided. organic-chemistry.org In reactions with substituted benzenes, the incoming acyl group is directed to the ortho and para positions by activating groups (e.g., -CH₃, -OCH₃) and to the meta position by deactivating groups. Studies on the acylation of N-methylpyrrole have shown that the electronic nature of substituents on the benzoyl chloride can influence the α- versus β-acylation ratio, suggesting that the 4-chloro and 3-fluoro substituents on the acylating agent can play a role in the regiochemical outcome. nih.govacs.org

The table below summarizes the expected regiochemical outcomes for the Friedel-Crafts acylation of common aromatic substrates with this compound.

| Substrate | Directing Group | Expected Major Product(s) |

| Toluene | -CH₃ (ortho, para-directing) | 2-Methyl-4'-(4-chloro-3-fluorobenzoyl)benzene & 4-Methyl-4'-(4-chloro-3-fluorobenzoyl)benzene |

| Anisole | -OCH₃ (ortho, para-directing) | 2-Methoxy-4'-(4-chloro-3-fluorobenzoyl)benzene & 4-Methoxy-4'-(4-chloro-3-fluorobenzoyl)benzene |

| Benzene | H (none) | (4-Chloro-3-fluorophenyl)(phenyl)methanone |

| Nitrobenzene | -NO₂ (meta-directing) | Reaction generally does not proceed or gives very low yields |

Reactions with Organometallic Reagents

The electrophilic carbonyl carbon of this compound readily reacts with various nucleophilic organometallic reagents. These reactions are fundamental for forming new carbon-carbon bonds and synthesizing a diverse range of ketones and alcohols.

Grignard Reagents (R-MgX): The reaction of this compound with Grignard reagents can lead to the formation of tertiary alcohols. pressbooks.pub The initial nucleophilic attack on the acyl chloride forms a ketone intermediate. However, ketones are generally more reactive towards Grignard reagents than the starting acyl chloride, leading to a second nucleophilic addition to the ketone, which, after an aqueous workup, yields a tertiary alcohol. nih.gov This over-addition can be a significant limitation if the ketone is the desired product.

Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium reagents are highly reactive nucleophiles that can also lead to over-addition, producing tertiary alcohols from acyl chlorides. researchgate.netnih.gov Their high reactivity makes controlling the reaction at the ketone stage challenging.

Gilman Reagents (Organocuprates, R₂CuLi): In contrast to Grignard and organolithium reagents, Gilman reagents are softer nucleophiles and are highly effective for the synthesis of ketones from acyl chlorides. masterorganicchemistry.com They react selectively with the acyl chloride to form the corresponding ketone, and the reaction typically stops at this stage without proceeding to the tertiary alcohol. masterorganicchemistry.com This makes the use of an appropriate organocuprate the method of choice for converting this compound into a specific ketone derivative. For example, reacting this compound with lithium diphenylcuprate would be expected to selectively produce (4-chloro-3-fluorophenyl)(phenyl)methanone.

The following table illustrates the different products obtained from the reaction of this compound with various classes of organometallic reagents.

| Organometallic Reagent Class | General Formula | Expected Final Product |

| Grignard Reagent | R-MgX | Tertiary Alcohol |

| Organolithium Reagent | R-Li | Tertiary Alcohol |

| Gilman Reagent (Organocuprate) | R₂CuLi | Ketone |

Other Transformations and Functional Group Interconversions

The acyl chloride moiety is a versatile functional group that can be readily converted into a variety of other functionalities.

Amide Formation: this compound reacts readily with primary and secondary amines to form the corresponding N-substituted amides. The reaction is typically rapid and exothermic, often carried out in the presence of a base like triethylamine or pyridine (B92270) to neutralize the HCl byproduct. This transformation is fundamental in the synthesis of many biologically active molecules.

Ester Formation: The reaction with alcohols yields esters. libretexts.org This esterification is generally slower than amide formation and can be catalyzed by a base such as pyridine. chemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism. nih.gov

Reduction to Alcohol: The acyl chloride can be reduced to the corresponding primary alcohol, (4-chloro-3-fluorophenyl)methanol. uni.lu Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reaction proceeds through an initial reduction to the aldehyde, which is then further reduced to the alcohol.

Reduction to Aldehyde: Selective reduction of the acyl chloride to the aldehyde, 4-chloro-3-fluorobenzaldehyde, can be achieved using less reactive reducing agents. chemicalbook.com A classic method for this conversion is the Rosenmund reduction, which uses hydrogen gas with a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline).

The table below provides a summary of these common functional group interconversions.

| Reagent(s) | Product Functional Group | Specific Product Name |

| Amine (R₂NH) | Amide | N,N-Disubstituted-4-chloro-3-fluorobenzamide |

| Alcohol (R'OH) | Ester | Alkyl 4-chloro-3-fluorobenzoate |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | (4-Chloro-3-fluorophenyl)methanol |

| H₂, Pd/BaSO₄, Quinoline (Rosenmund Reduction) | Aldehyde | 4-Chloro-3-fluorobenzaldehyde |

Impact of Halogen Substituents on Reactivity and Selectivity

The presence and position of the chlorine and fluorine atoms on the benzoyl chloride ring have a profound impact on its reactivity and selectivity in chemical reactions. These effects are primarily electronic and can be understood by considering both inductive and resonance effects.

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring and the carbonyl group through the sigma bonds. This effect makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzoyl chloride.

The net result of these opposing effects is that the halogens deactivate the benzene ring towards further electrophilic aromatic substitution (as seen in the chlorination of 4-fluorobenzoyl chloride to form 3-chloro-4-fluorobenzoyl chloride), but they direct incoming electrophiles to the ortho and para positions. google.comgoogle.com

The reactivity of the acyl chloride group is significantly enhanced by the electron-withdrawing nature of the halogens. The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. For a chloro group at the para position (σₚ = +0.23) and a fluoro group at the meta position (σₘ = +0.34), both values are positive, indicating a net electron-withdrawing character. wikipedia.orgscribd.com The cumulative effect of these two substituents makes the carbonyl carbon of this compound highly electron-deficient and therefore very susceptible to nucleophilic attack. This increased reactivity is beneficial in acylation, amidation, and esterification reactions.

| Substituent | Position | Inductive Effect | Resonance Effect | Hammett Constant (σ) wikipedia.org | Net Electronic Effect |

| Fluorine | meta (C3) | Strong (-I) | Weak (+M) | σₘ = +0.34 | Strongly Electron-Withdrawing |

| Chlorine | para (C4) | Strong (-I) | Weak (+M) | σₚ = +0.23 | Electron-Withdrawing |

Applications in Advanced Chemical Synthesis and Materials Science

Medicinal Chemistry Intermediates and Active Pharmaceutical Ingredients (APIs)

The compound serves as a crucial building block in the creation of a wide array of pharmaceutical agents. Its ability to readily undergo acylation reactions makes it a valuable reagent for introducing the 4-chloro-3-fluorobenzoyl moiety into larger, more complex molecules, often a key step in the synthesis of APIs.

Synthesis of Anticancer Agents

4-Chloro-3-fluorobenzoyl chloride is utilized in the synthesis of novel compounds with potential anticancer activity. For instance, it is a precursor in the creation of certain quinazoline (B50416) derivatives, a class of compounds investigated for their efficacy against various cancer cell lines. ossila.com The introduction of the 4-chloro-3-fluorophenyl group can be a critical factor in the pharmacological profile of the final molecule. ossila.com Research has also explored its use in synthesizing 1,3-benzoxazole derivatives, which have shown promise as anticancer agents. biotech-asia.org

Development of Anti-inflammatory Drugs

The compound is an important intermediate in the development of new anti-inflammatory drugs. It has been used in the synthesis of 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid derivatives, which are evaluated for their anti-inflammatory properties. acs.org Furthermore, it is used to modify natural products, such as pinostrobin, to enhance their anti-inflammatory potential. The resulting compound, 5-O-4-Chlorobenzoylpinostrobin, has been studied for its ability to inhibit the COX-2 receptor, a key target in inflammation pathways. ajgreenchem.comajgreenchem.com

Precursor for Central Nervous System Agents

This compound and its derivatives are valuable in the synthesis of agents targeting the central nervous system (CNS). nih.gov For example, it is a precursor to compounds that are evaluated for their potential as CNS agents, such as certain acetamide (B32628) derivatives designed to interact with receptors like the GABA-A receptor. nih.gov The specific halogenation pattern of the benzoyl chloride is often crucial for the desired biological activity and ability to cross the blood-brain barrier. nih.gov

Derivatization for Enhanced Bioactivity, Stability, and Lipophilicity

The chemical properties of this compound make it suitable for the derivatization of existing molecules to improve their therapeutic potential. The introduction of the 4-chloro-3-fluorobenzoyl group can enhance a molecule's bioactivity, improve its metabolic stability, and modulate its lipophilicity, which affects absorption and distribution in the body. nih.gov For example, derivatization with this compound has been shown to increase the cytotoxic effects of certain piperazine (B1678402) compounds on cancer cells. nih.gov This process of structural modification is a key strategy in drug discovery to optimize the performance of lead compounds.

Building Block for Heterocyclic Compounds

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. Its reactivity allows for the construction of complex ring systems. For instance, it is used in the synthesis of benzothiazole (B30560) derivatives, which have been investigated for their anti-inflammatory activity. researchgate.net The formation of these heterocyclic structures is often a critical step in building the final active pharmaceutical ingredient.

Agrochemical Production

In addition to its pharmaceutical applications, this compound is a vital intermediate in the production of agrochemicals. It is used in the synthesis of fungicides and herbicides, contributing to the development of effective crop protection solutions. chemimpex.comgoogle.com The presence of both chlorine and fluorine atoms in the molecule can enhance the efficacy and selectivity of the final agrochemical product. chemimpex.com

Interactive Data Table: Applications of this compound

| Field | Specific Application | Example of Synthesized Compound/Class | Key Research Finding | Citation |

| Medicinal Chemistry | Anticancer Agents | Quinazoline derivatives | Precursor for compounds with potential efficacy against cancer cell lines. | ossila.com |

| Medicinal Chemistry | Anti-inflammatory Drugs | 5-O-4-Chlorobenzoylpinostrobin | Enhances anti-inflammatory activity by inhibiting the COX-2 receptor. | ajgreenchem.comajgreenchem.com |

| Medicinal Chemistry | Central Nervous System Agents | Acetamide derivatives | Precursor for agents designed to interact with CNS receptors like GABA-A. | nih.gov |

| Medicinal Chemistry | Derivatization | Substituted piperazines | Introduction of the 4-chloro-3-fluorobenzoyl group can increase cytotoxicity against cancer cells. | nih.gov |

| Medicinal Chemistry | Heterocyclic Compounds | Benzothiazole derivatives | Building block for heterocyclic structures with potential anti-inflammatory properties. | researchgate.net |

| Agrochemicals | Fungicides and Herbicides | Not specified | Used as an intermediate in the synthesis of various crop protection chemicals. | chemimpex.comgoogle.com |

The Versatile Role of this compound in Advanced Chemical Synthesis and Materials Science

This compound , a halogenated aromatic compound, serves as a significant building block in various fields of chemical manufacturing. Its distinct molecular structure, featuring both chlorine and fluorine atoms on the benzoyl chloride core, imparts unique reactivity and makes it a valuable intermediate in the synthesis of a range of specialized chemicals. This article explores the applications of this compound and its closely related isomers in agrochemicals and advanced polymer science.

Agrochemical Applications: A Precursor to Crop Protection Agents

Halogenated benzoyl chlorides are crucial in the agrochemical industry for the development of potent and effective crop protection solutions. While direct applications of this compound are not extensively documented in public literature, the established use of its isomers, such as 3-Chloro-4-fluorobenzoyl chloride, highlights the importance of this class of compounds.

Formulation of Herbicides and Fungicides

The isomer 3-Chloro-4-fluorobenzoyl chloride plays a significant role in the formulation of agrochemicals, including herbicides and fungicides, which are essential for enhancing crop protection and yield. chemimpex.com This suggests a potential application pathway for its 4-chloro-3-fluoro counterpart. Furthermore, the related compound 4-Fluorobenzoyl chloride is a key intermediate in the synthesis of the fungicide flumorph. google.com The structural similarities underscore the potential of this compound as a precursor in the development of novel agrochemical agents.

The synthesis of these agrochemicals often involves the reaction of the benzoyl chloride derivative with other organic molecules to introduce the desired functional groups that confer pesticidal activity. The presence of both chloro and fluoro substituents can influence the compound's efficacy, stability, and mode of action in the target organisms.

Synthesis of Insecticides

Polymer Chemistry and Material Science: Building Blocks for Advanced Materials

The unique properties conferred by fluorine and chlorine atoms make this compound and its isomers valuable monomers in polymer chemistry for creating materials with enhanced characteristics.

Production of Specialty Polymers and Resins

Specialty polymers and resins are designed for applications that demand high performance and specific functionalities. The isomer 3-Chloro-4-fluorobenzoyl chloride is utilized in the production of such specialty polymers and resins. chemimpex.com The incorporation of this fluorinated and chlorinated monomer can significantly influence the final properties of the polymer. Similarly, 4-Fluorobenzoyl chloride is used as a raw material in the engineering of plastics and in the synthesis of polyphenylene ether and thioether ketones. chemicalbook.com

Development of Materials with Improved Thermal and Chemical Resistance

The inclusion of fluorine atoms in a polymer backbone is a well-established strategy for enhancing thermal and chemical resistance. This is due to the high bond energy of the carbon-fluorine (C-F) bond. mdpi.com Materials derived from 3-Chloro-4-fluorobenzoyl chloride are noted for their improved thermal and chemical resistance, making them suitable for demanding industrial applications. chemimpex.com The introduction of fluorine-containing side chains into polymer structures, a process where this compound could be utilized, is a key method for achieving these enhanced properties.

Synthesis of High-Performance Polymer Materials

High-performance polymers are materials that maintain their structural integrity and desirable properties at elevated temperatures and in harsh chemical environments. 4-Fluorobenzoyl chloride is a known precursor in the synthesis of fluorinated poly(aryl ether ketone)s containing 1,4-naphthalene moieties, a class of high-performance polymers. chemicalbook.com The principles of this synthesis could be extended to monomers like this compound to develop new polymers with tailored performance characteristics.

Preparation of Epoxy Resins with Fluorinated Side Chains

Epoxy resins are a critical class of thermosetting polymers used in a vast array of applications, from coatings and adhesives to advanced composites. The modification of epoxy resins with fluorine-containing side chains can lead to significant improvements in their properties. For instance, the introduction of 4-fluorobenzoyl side chains into a naphthyl epoxy resin has been shown to result in excellent thermal stability, hydrophobicity, and desirable dielectric properties. researchgate.net

Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 177787-25-6 | scbt.com |

| Molecular Formula | C₇H₃Cl₂FO | scbt.com |

| Molecular Weight | 193.01 g/mol | scbt.com |

Table 2: Properties of Related Benzoyl Chloride Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 3-Chloro-4-fluorobenzoyl chloride | 65055-17-6 | C₇H₃Cl₂FO | 192.998 |

| 4-Fluorobenzoyl chloride | 403-43-0 | C₇H₄ClFO | 158.56 |

| 4-Chlorobenzoyl chloride | 122-01-0 | C₇H₄Cl₂O | 175.01 |

Data sourced from various chemical suppliers and databases.

Precursor for Advanced Chemical Entities

Beyond its established roles, this compound serves as a key starting material for the synthesis of a variety of advanced chemical entities with specialized applications. Its unique substitution pattern is instrumental in designing molecules with specific electronic and structural properties.

One significant area of application is in the development of novel liquid crystals. The introduction of the 4-chloro-3-fluorobenzoyl moiety into a molecule can influence its dielectric anisotropy, a critical property for liquid crystal display (LCD) technologies. nih.gov For instance, it can be used to create structures that exhibit either positive or negative dielectric anisotropy, making them suitable for different types of LCDs, such as twisted nematic or vertical alignment displays. nih.gov

Furthermore, this compound is a valuable precursor in the synthesis of complex organic molecules for materials science. It can be used to create building blocks for specialty polymers, where the fluorine and chlorine substituents impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics. Research has shown its utility in creating fluorinated polyanilines and other polymers with potential applications in electronics and as high-performance materials. ossila.comresearchgate.net

The reactivity of the acyl chloride group allows for its incorporation into larger, more complex molecular architectures. This is exemplified by its use in multi-step syntheses to create highly functionalized aromatic compounds. These resulting molecules may find use as intermediates in the production of specialty chemicals, electronic materials, and other advanced applications where precise molecular design is crucial.

Analytical Methodologies for Characterization and Quantification of 4 Chloro 3 Fluorobenzoyl Chloride

The accurate characterization and quantification of 4-Chloro-3-fluorobenzoyl chloride, a reactive chemical intermediate, are essential for ensuring the purity of starting materials, monitoring reaction progress, and guaranteeing the quality of final products. A variety of analytical techniques are employed for its comprehensive analysis, ranging from spectroscopic and chromatographic methods to advanced techniques for trace-level detection.

Environmental and Safety Considerations in Research and Handling

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safely handling 4-Chloro-3-fluorobenzoyl chloride. This involves recognizing its intrinsic hazardous properties, including its corrosivity, reactivity, and potential for sensitization.

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. thermofisher.comthermofisher.comfishersci.comfishersci.be Contact with the skin can lead to immediate and significant irritation, while exposure to the eyes may result in serious, irreversible damage. thermofisher.comlgcstandards.com The vapor of this compound is also irritating to the respiratory tract. fishersci.comfishersci.be Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs. haz-map.com

Hazard Summary:

| Hazard | Description | Source |

|---|---|---|

| Skin Corrosion/Irritation | Causes severe skin burns. | thermofisher.comthermofisher.comfishersci.comfishersci.be |

| Eye Damage/Irritation | Causes serious eye damage. | thermofisher.comthermofisher.comfishersci.comfishersci.belgcstandards.com |

A significant hazard associated with this compound is its reactivity with water. fishersci.behaz-map.com Contact with water or moisture can lead to a violent reaction that liberates toxic and corrosive gases, including hydrogen chloride gas. thermofisher.comfishersci.comfishersci.be Thermal decomposition of the compound can also produce irritating gases and vapors, such as carbon monoxide, carbon dioxide, and phosgene (B1210022). fishersci.comfishersci.be

Reactivity Hazards:

| Reactant | Product(s) | Hazard | Source |

|---|---|---|---|

| Water/Moisture | Hydrogen Chloride Gas | Toxic and corrosive gas | thermofisher.comfishersci.comfishersci.be |

While specific data on the sensitization potential of this compound is limited, some related compounds, such as 4-Chloro-3-sulfamoylbenzoyl chloride, are known to cause allergic skin reactions. lgcstandards.com Given the reactive nature of acyl chlorides, there is a potential for this compound to act as a sensitizer, meaning that repeated or prolonged contact could lead to an allergic response in susceptible individuals.

Safe Handling and Storage Protocols

Strict adherence to safe handling and storage protocols is crucial to minimize the risks associated with this compound.

Handling:

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. thermofisher.comfishersci.comechemi.com

Appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves, safety goggles, a face shield, and protective clothing. thermofisher.comfishersci.comlgcstandards.com

Avoid contact with skin and eyes. echemi.comlobachemie.com In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention. thermofisher.com

Use non-sparking tools and take precautionary measures against static discharge. echemi.com

Do not eat, drink, or smoke in areas where the compound is handled. lgcstandards.comlobachemie.com

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place. thermofisher.comfishersci.comechemi.com

Keep away from incompatible materials such as water, moist air, strong bases, and alcohols. fishersci.com

The storage area should be designated as a corrosives area. thermofisher.comfishersci.com

Waste Management and Disposal Guidelines

Waste containing this compound is considered hazardous waste and must be disposed of in accordance with local, regional, and national regulations. thermofisher.comthermofisher.comfishersci.fr

Waste should be collected in suitable, closed containers. thermofisher.comfishersci.fr

Contaminated packaging should also be treated as hazardous waste. thermofisher.comfishersci.fr

Do not dispose of the compound down the sewer or drain. thermofisher.comfishersci.fr

Disposal should be carried out by a licensed professional waste disposal service. thermofisher.com

Environmental Impact of Halogenated Compounds

Persistence and Degradability

The biodegradation of halogenated aromatics is a complex process that microorganisms have evolved to carry out, typically involving enzymatic reactions. nih.gov The dehalogenation step, or the removal of halogen atoms from the aromatic ring, is often the most challenging part of the degradation process. nih.gov Microorganisms can achieve this through either reductive or oxidative dehalogenation. For instance, in a related compound, 4-fluorobenzoyl CoA, the enzyme ATP-dependent class I benzoyl CoA reductase has been shown to catalyze reductive defluorination. nih.gov Similarly, oxidative dehalogenation can occur through the action of monooxygenases and dioxygenases, which incorporate hydroxyl groups into the aromatic ring, leading to its eventual breakdown. nih.gov

While some safety data sheets for this compound state that no information is available on its persistence and degradability, a datasheet for the related compound 4-fluorobenzoyl chloride suggests that persistence is unlikely. thermofisher.comthermofisher.com However, without specific studies on this compound, its environmental persistence remains an area requiring further investigation. The presence of both chlorine and fluorine atoms on the benzene (B151609) ring may influence its susceptibility to microbial degradation.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. A key indicator of a substance's potential to bioaccumulate is its octanol-water partition coefficient (Kow), often expressed as log P or log Kow. wikipedia.org This value measures the ratio of a chemical's concentration in a mixture of octanol (B41247) (a fatty substance) and water. A higher log P value indicates greater lipophilicity ("fat-loving") and a higher potential to accumulate in the fatty tissues of organisms. wikipedia.org

Specific experimental data on the bioaccumulation potential of this compound is limited, with safety data sheets often stating "No information available". thermofisher.com However, a predicted XlogP value for this compound is 3.9. uni.lu Log Kow values are typically on a scale from -3 (very hydrophilic) to +10 (extremely lipophilic). wikipedia.org A log P value of 3.9 suggests that this compound is moderately lipophilic and therefore may have a potential for bioaccumulation in aquatic organisms. For comparison, the related compound 4-fluorobenzyl chloride has a measured log Pow of 2.73. fishersci.com

Table 1: Predicted Physicochemical Properties and Bioaccumulation Potential of this compound

| Property | Predicted Value | Significance for Bioaccumulation |

|---|---|---|

| XlogP | 3.9 uni.lu | Indicates moderate lipophilicity and potential for bioaccumulation. |

| Molecular Formula | C7H3Cl2FO uni.lu | |

| Molecular Weight | 193.01 g/mol thermofisher.com |

Further research, including experimental determination of the octanol-water partition coefficient and bioconcentration factor (BCF) studies in relevant organisms, is necessary to definitively assess the bioaccumulation risk of this compound.

Green Chemistry Principles in Synthetic Route Design

The synthesis of substituted benzoyl chlorides, including this compound, has traditionally involved methods that may not align with the principles of green chemistry. These principles encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com

Conventional synthesis of this compound can be achieved by the chlorination of 4-fluorobenzoyl chloride in the presence of a chlorination catalyst such as iron(III) chloride. google.com Another route involves the reaction of 4-fluorobenzaldehyde (B137897) with a chlorinating agent. google.com These methods may involve harsh reagents and generate byproducts that require significant purification steps. orgsyn.org

In recent years, there has been a push towards developing more environmentally friendly synthetic methods. For instance, a greener approach to chlorination has been developed using a photocatalytic process with iron and sulfur catalysts, activated by mild blue light. rice.edu This method avoids the need for harsh chemicals and high temperatures, operating at room temperature and providing a more targeted and efficient way to chlorinate molecules. rice.edu

Another green chemistry strategy involves the use of solvent-free reactions or reactions in environmentally benign solvents like water. A study on the synthesis of related benzofuran (B130515) derivatives demonstrated a three-component one-pot condensation reaction in water using a catalytic amount of choline (B1196258) hydroxide, resulting in high yields and short reaction times without the use of hazardous organic solvents. researchgate.net The development of solid acid catalysts is another avenue being explored to create more efficient and environmentally friendly synthesis processes for related benzoic acids. patsnap.com

The application of such green chemistry principles to the synthesis of this compound could involve:

Utilizing photocatalysis to reduce energy consumption and avoid harsh reagents.

Employing one-pot syntheses to minimize waste and improve efficiency.

Using safer, biodegradable solvents or solvent-free conditions.

Developing and using recyclable catalysts to improve atom economy and reduce waste.

By integrating these principles, the chemical industry can move towards more sustainable and cost-effective production of this compound and other valuable chemical intermediates.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Substituted Benzoyl Chlorides

| Feature | Traditional Synthesis | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Often uses stoichiometric amounts of Lewis acids (e.g., FeCl3). google.com | Photocatalysts (e.g., iron and sulfur), recyclable solid acids. rice.edupatsnap.com |

| Solvents | Often uses chlorinated or other hazardous organic solvents. | Water, or solvent-free conditions. researchgate.net |

| Reaction Conditions | Can require high temperatures and harsh reagents. google.com | Mild conditions (e.g., room temperature, blue light). rice.edu |

| Efficiency | May involve multiple steps and produce significant byproducts. orgsyn.org | One-pot reactions, high yields, and selectivity. researchgate.net |

| Environmental Impact | Higher potential for generating hazardous waste. | Reduced waste, lower energy consumption, use of safer substances. wjpmr.com |

Future Research Directions and Emerging Applications

Development of Highly Selective Catalytic Reactions

The synthesis of 4-Chloro-3-fluorobenzoyl chloride and its derivatives is a key area of ongoing research, with a focus on developing highly selective and efficient catalytic reactions. A notable advancement is the two-step process for producing 3-chloro-4-fluorobenzoyl chloride, a closely related isomer, which demonstrates high selectivity and yield. This process involves the reaction of 4-fluorobenzoyl chloride with a chlorinating agent in the presence of a chlorination catalyst. google.comgoogle.com A variety of catalysts have been explored for this type of transformation, including iodine, iodine trichloride, iron (III) chloride, and disulfur dichloride. google.com

The direct amidation of esters using iron(III) chloride as a catalyst presents a promising avenue for creating novel derivatives of this compound under solvent-free conditions. mdpi.comresearchgate.net This method is compatible with a range of amines, offering a versatile tool for synthesizing a library of amide compounds. mdpi.comresearchgate.net Furthermore, the development of enantioselective C-H amidation reactions, utilizing transition metal catalysts, opens up possibilities for creating chiral amides with specific biological activities. mdpi.com

Future research will likely focus on the discovery of novel catalysts that can further enhance the selectivity and efficiency of reactions involving this compound. This includes the development of catalysts for Friedel-Crafts reactions to produce specialized ketone derivatives and the exploration of more sustainable and atom-economical catalytic systems.

Integration into Automated Synthesis Platforms

The integration of synthetic processes involving this compound into automated platforms, such as flow chemistry systems, is a key trend for accelerating research and development. Automated synthesis offers numerous advantages, including increased speed, improved efficiency, and reduced risk of human error. While specific applications of this compound in automated synthesis are not yet widely documented, the principles and technologies are readily applicable.

Flow chemistry, for instance, allows for the rapid optimization of reaction conditions and the synthesis of compound libraries with high purity. The high reactivity of acyl chlorides like this compound makes them well-suited for continuous flow processes, where reaction parameters can be precisely controlled to improve chemoselectivity.

The development of automated platforms for generating and purifying products from reactions involving this compound will be crucial for high-throughput screening and the rapid identification of new drug candidates and materials. These platforms can be designed to perform a variety of reactions, including amide formation, esterification, and Friedel-Crafts acylations, enabling the creation of diverse molecular libraries.

Exploration of Novel Biological Activities

This compound is a valuable building block for the synthesis of novel compounds with potential biological activities. The introduction of the chloro and fluoro substituents on the benzoyl chloride moiety can significantly influence the pharmacological properties of the resulting molecules. While specific biological activities of direct derivatives are an area of active exploration, the general importance of halogenated aromatic compounds in pharmaceuticals is well-established. anshulchemicals.com

For example, 4-fluorobenzoyl chloride, a related compound, is used as an intermediate in the synthesis of various pharmaceuticals. anshulchemicals.comchemimpex.com Research into fluorobenzoylthiosemicarbazides has shown that the substitution pattern on the aryl ring significantly impacts antibacterial activity. This suggests that derivatives of this compound could also exhibit interesting antimicrobial properties.

Future research will involve the synthesis of diverse libraries of compounds derived from this compound and their subsequent screening for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. High-throughput screening methods will be instrumental in rapidly assessing the biological potential of these novel molecules.

Advanced Materials with Tailored Properties

The unique electronic and structural properties imparted by the chlorine and fluorine atoms in this compound make it an attractive monomer for the synthesis of advanced materials with tailored properties. Halogenated benzoyl chlorides are known to be used in the production of specialty polymers and resins, contributing to materials with improved thermal and chemical resistance.

For instance, 4-fluorobenzoyl chloride is used in the synthesis of poly(arylene ether ketone)s, a class of high-performance thermoplastics. The incorporation of the 4-chloro-3-fluorobenzoyl moiety into polymer backbones could lead to materials with enhanced properties such as flame retardancy, dielectric strength, and resistance to degradation.

Future research in this area will focus on the polymerization of this compound with various comonomers to create a new generation of polymers with specific functionalities. These materials could find applications in demanding environments, such as in the aerospace, electronics, and automotive industries. The ability to precisely control the polymer architecture will be key to tailoring the material properties for specific applications.

Sustainable Manufacturing Processes

Developing sustainable and environmentally friendly manufacturing processes for this compound is a critical area of future research. Current synthetic methods often rely on harsh reagents and produce significant waste. Green chemistry principles are being applied to develop cleaner and more efficient synthetic routes.

One approach is the use of safer and more environmentally benign chlorinating agents. For example, the use of N-chlorosuccinimide as a chlorine source in photocatalytic reactions offers a milder and more sustainable alternative to traditional chlorination methods. organic-chemistry.org Additionally, the development of solvent-free reaction conditions, such as those used in the iron(III) chloride-catalyzed amidation of esters, can significantly reduce the environmental impact of the manufacturing process. mdpi.comresearchgate.net

Interdisciplinary Research with Biotechnology and Nanotechnology

The intersection of chemistry with biotechnology and nanotechnology opens up exciting new avenues for the application of this compound. While still an emerging area, the unique properties of this compound can be leveraged in these interdisciplinary fields.

In biotechnology, derivatives of this compound could be explored as probes for biological systems or as building blocks for the synthesis of novel bioconjugates. The reactivity of the acyl chloride group allows for its attachment to biomolecules, such as proteins and peptides, potentially modifying their function or enabling their detection.

In the realm of nanotechnology, this compound can be used to functionalize the surface of nanoparticles, altering their properties and enabling their use in various applications. For example, a related compound, 3-fluorobenzoyl chloride, has been used to functionalize magnetic nanoparticles for the efficient enrichment of perfluorinated compounds from water samples. nih.gov This suggests that this compound could be similarly employed to create novel nanomaterials for environmental remediation, drug delivery, or diagnostic applications.

Future interdisciplinary research will likely focus on exploring the full potential of this compound and its derivatives in these cutting-edge fields, leading to the development of innovative technologies with a wide range of applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 177787-25-6 |

| Molecular Formula | C₇H₃Cl₂FO |

| Molecular Weight | 193.01 g/mol |

Q & A

Q. What are the critical safety considerations when handling 4-chloro-3-fluorobenzoyl chloride in laboratory settings?

- Methodological Answer : Due to its reactivity and potential hazards (e.g., corrosive properties), personal protective equipment (PPE) such as impervious gloves, tightly sealed goggles, and protective work clothing must be used. Avoid skin/eye contact and inhalation of vapors. In case of exposure, rinse affected areas immediately with water and seek medical attention . Storage should comply with OSHA standards, ideally in a locked, cool, and dry environment. Contaminated clothing must be removed promptly, and hands washed thoroughly after handling .

Q. How is this compound synthesized, and what are the common impurities?

- Methodological Answer : A typical synthesis involves chlorination of 4-chloro-3-fluorobenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction requires anhydrous conditions and refluxing in an inert solvent like dichloromethane. Common impurities include unreacted starting material, residual solvents, and hydrolyzed byproducts (e.g., 4-chloro-3-fluorobenzoic acid). Purification via fractional distillation or column chromatography is recommended .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm substitution patterns and purity.

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 192.998 for [M]⁺) and fragmentation patterns .

- FTIR : Peaks near 1770 cm confirm the C=O stretch of the acyl chloride group .

Q. How does the chloro-fluoro substitution pattern influence the compound’s reactivity?

- Methodological Answer : The electron-withdrawing chlorine and fluorine groups activate the carbonyl carbon toward nucleophilic attack (e.g., in esterifications or amide formations). The meta-para substitution pattern sterically hinders certain electrophilic substitutions, directing reactivity to the ortho position in subsequent reactions .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate in synthesizing fluorinated pharmaceuticals, such as kinase inhibitors or anti-inflammatory agents. For example, it can acylate amines to form bioactive amides or react with alcohols to generate esters for prodrug development .

Advanced Research Questions